Alcaloides de Vobasan

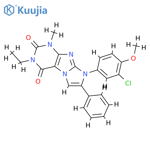

Vobasan alkaloids are a class of natural products isolated from the plant *Vobasania japonica*, which belongs to the family Menispermaceae. These alkaloids exhibit diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. Structurally, Vobasan alkaloids typically contain a tricyclic core with various substitutions at specific positions, contributing to their unique pharmacological profiles.

In recent years, extensive studies have been conducted on the structural elucidation, biosynthesis, and bioactivity of Vobasan alkaloids. The anti-inflammatory effects are mainly attributed to their ability to inhibit inflammatory mediator release and suppress pro-inflammatory cytokine production. Additionally, these compounds demonstrate potential in treating neurodegenerative diseases due to their neuroprotective activities, including the prevention of neuronal apoptosis and improvement of synaptic function.

Owing to their promising therapeutic potentials, Vobasan alkaloids are being explored as lead structures for drug development. Further research is ongoing to optimize these natural products for better efficacy and reduced side effects in clinical applications.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

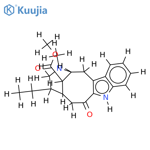

|

Perivin | 2673-40-7 | C20H22N2O3 |

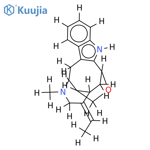

|

(1S,14S,15E)-15-Ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one | 30435-26-8 | C21H26N2O3 |

|

Vobasan-17-oic acid,3,22-dioxo-, methyl ester (9CI) | 2779-18-2 | C21H22N2O4 |

|

16-epi-Vobasinic acid | 13281-24-8 | C20H22N2O3 |

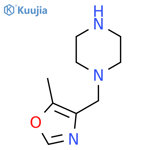

|

16-Descarbomethyoxydihydrovobasine | 19779-70-5 | C19H24N2O |

|

vobparicine | 90930-64-6 | C39H44N4O2 |

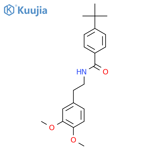

|

N-Methyl-16-epiaffinine | 58262-66-1 | C21H26N2O2 |

|

16-epi-Tabernaemontanin | 6835-98-9 | C21H26N2O3 |

|

(3R)-3,17-epoxy-vobasane | 113973-32-3 | C20H24N2O |

|

3-(5,18-seco-ibogamin-13-yl)-vobasan-17-oic acid methyl ester | 70031-41-3 | C40H50N4O2 |

Literatura relevante

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

Proveedores recomendados

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

-

-

-

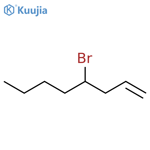

4-bromooct-1-ene Cas No: 503537-97-1

4-bromooct-1-ene Cas No: 503537-97-1